molecular formula C7H13ClN4O2 B13478925 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride

Cat. No.: B13478925
M. Wt: 220.66 g/mol
InChI Key: FVWGIKLZWKRTEK-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, an aminomethyl group, and a methylpropanoic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Methylpropanoic Acid Moiety: The final step involves the coupling of the triazole derivative with a methylpropanoic acid derivative, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-4-methylpentanoic acid
  • **4-(aminomethyl)benzeneboronic acid pinacol ester hydrochloride
  • **2-aminoethyl methacrylate hydrochloride

Uniqueness

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and aminomethyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-2-methylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-7(2,6(12)13)11-4-5(3-8)9-10-11;/h4H,3,8H2,1-2H3,(H,12,13);1H

InChI Key

FVWGIKLZWKRTEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)N1C=C(N=N1)CN.Cl

Origin of Product

United States

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